molecular formula C18H14N4O2S B6527732 N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide CAS No. 1020489-16-0

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide

Cat. No. B6527732
CAS RN: 1020489-16-0
M. Wt: 350.4 g/mol
InChI Key: BCOXEERKSCMXLN-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide (MPTPC) is a newly developed synthetic compound, with potential applications in scientific research. It is a member of the pyrazole family, and is closely related to other compounds such as 5-methyl-1H-pyrazole-4-carboxamide (MPC) and 5-methyl-1H-pyrazole-3-carboxamide (MPCA). MPTPC has been studied extensively in recent years, and its unique properties have been identified and explored.

Scientific Research Applications

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as 5-methyl-1H-pyrazole-4-carboxamide (MPC) and 5-methyl-1H-pyrazole-3-carboxamide (MPCA). It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, this compound has been studied for its potential use as an anticancer agent, and has shown promise in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. One limitation of using this compound in laboratory experiments is that it can be difficult to obtain in large quantities, and it is also relatively expensive.

Future Directions

The potential applications of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide are still being explored. One potential direction of research is to explore its potential use as an anticancer agent. Another potential direction of research is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could explore its potential use as an inhibitor of the enzyme acetylcholinesterase, and its potential use as an anti-inflammatory and antioxidant agent. Finally, further research could explore its potential use in the synthesis of other compounds.

Synthesis Methods

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide can be synthesized from the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid and 4-phenyl-1,3-thiazole-2-carboxylic acid. This reaction is carried out in the presence of a base such as pyridine, and the resulting product is purified by column chromatography. The compound can also be synthesized from the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid and 4-phenyl-1,3-thiazole-2-carboxylic acid, but this method is not as efficient as the first one.

properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-12-10-16(20-17(23)15-8-5-9-24-15)22(21-12)18-19-14(11-25-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXEERKSCMXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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